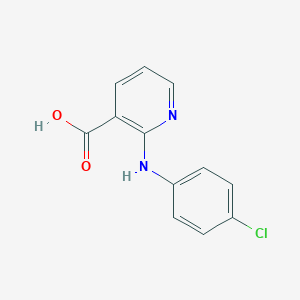
2-(4-Chloro-phenylamino)-nicotinic acid
Overview
Description
DHODH-IN-17 is a compound known for its inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial in the pyrimidine biosynthesis pathway. This compound has shown potential in the treatment of various cancers, including acute myeloid leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DHODH-IN-17 involves the preparation of 2-anilino nicotinic acid derivatives. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of DHODH-IN-17 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: DHODH-IN-17 undergoes various chemical reactions, including oxidation and reduction. These reactions are essential for its activity as an inhibitor of dihydroorotate dehydrogenase .
Common Reagents and Conditions: Common reagents used in the reactions involving DHODH-IN-17 include oxidizing agents and reducing agents. The conditions for these reactions are typically controlled to ensure the stability and activity of the compound .
Major Products: The major products formed from the reactions of DHODH-IN-17 include its oxidized and reduced forms, which are crucial for its inhibitory activity .
Scientific Research Applications
DHODH-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the study of pyrimidine biosynthesis and its role in cancer cell proliferation. In medicine, DHODH-IN-17 is being explored as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers .
Mechanism of Action
The mechanism of action of DHODH-IN-17 involves the inhibition of dihydroorotate dehydrogenase, an enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway. By inhibiting this enzyme, DHODH-IN-17 disrupts the production of pyrimidine nucleotides, leading to the depletion of intracellular pyrimidine pools. This results in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, cell death .
Comparison with Similar Compounds
- Brequinar
- Teriflunomide
- OSU-03012
- TAK-632
Comparison: DHODH-IN-17 is unique in its structure and potency as a dihydroorotate dehydrogenase inhibitor. Compared to similar compounds like brequinar and teriflunomide, DHODH-IN-17 has shown higher specificity and efficacy in inhibiting the enzyme. This makes it a promising candidate for further research and development in cancer therapy .
Properties
IUPAC Name |
2-(4-chloroanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXIXVLEDGNAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362931 | |
| Record name | 2-(4-Chloro-phenylamino)-nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16344-26-6 | |
| Record name | 2-(4-Chloro-phenylamino)-nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


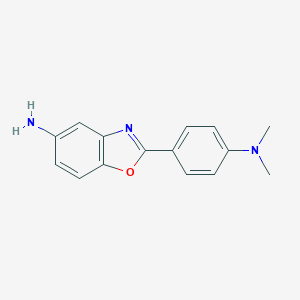
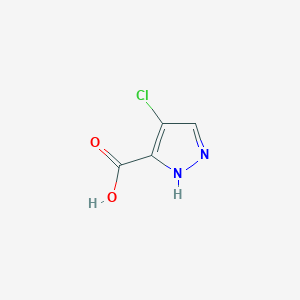
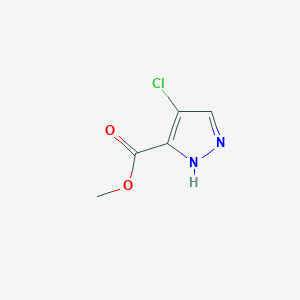

![alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B179489.png)
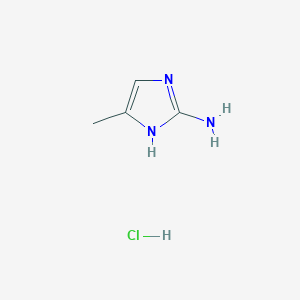
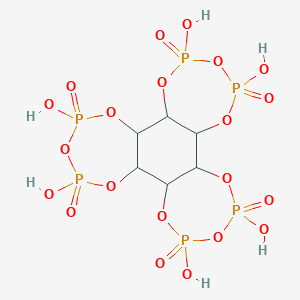
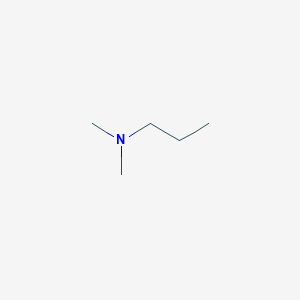
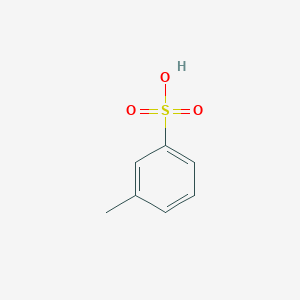
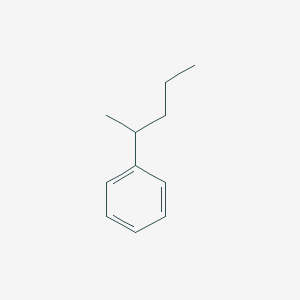
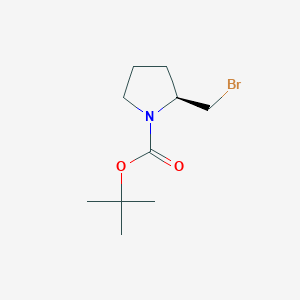
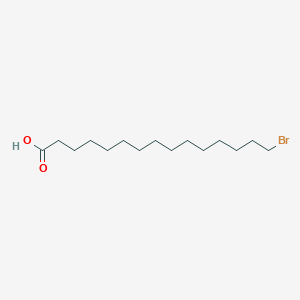
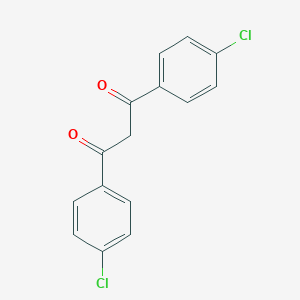
![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)
